N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Description
N-(1-Methoxypropan-2-yl)piperidine-4-carboxamide (IUPAC: 1-(4-Methoxy-3-methyl-benzenesulfonyl)-N-(2-methoxy-1-methyl-ethyl)piperidine-4-carboxamide) is a piperidine-derived carboxamide featuring a sulfonyl group at the 1-position of the piperidine ring and a branched methoxypropyl substituent on the amide nitrogen (Fig. 1). Its molecular formula is C₁₉H₂₈N₂O₅S, with an average molecular mass of 420.50 g/mol and a monoisotopic mass of 420.172 g/mol .
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(7-14-2)12-10(13)9-3-5-11-6-4-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIFVBCQSWMSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396907 | |
| Record name | N-(1-methoxypropan-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-61-4 | |
| Record name | N-(1-methoxypropan-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 1-methoxypropan-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(1-methoxypropan-2-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent-Driven Structural Variations
The pharmacological and physicochemical properties of piperidine-4-carboxamides are highly dependent on substituents at the piperidine nitrogen (position 1) and the amide nitrogen. Key analogues and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives
From SARS-CoV-2 inhibitor series ; Synthetic intermediate for carfentanil analogues ; Pyrazine-containing derivative .
Key Observations:
- Sulfonyl vs. Aromatic Groups : The target compound’s sulfonyl group (position 1) contrasts with naphthyl or benzyl groups in analogues (e.g., compounds in and ). Sulfonyl groups typically enhance polarity and binding to serine proteases or kinases, whereas aromatic groups (e.g., naphthalene) may improve hydrophobic interactions .
- Amide Nitrogen Substituents : The methoxypropyl chain in the target compound is distinct from fluorobenzyl or pyridylmethyl groups in antiviral analogues. Branched alkoxy chains like methoxypropyl may reduce metabolic oxidation compared to aryl substituents .
Key Observations:
- High-Yield Deprotection : The pyrazine derivative () achieved 97.9% yield via base-mediated deprotection, suggesting efficient removal of trifluoroacetyl groups under mild conditions .
Biological Activity
N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various receptors and enzymes, leading to significant biological effects. For instance, it has been studied for its potential as an antagonist of the melanocortin-4 (MC4) receptor, which plays a crucial role in energy homeostasis and body weight regulation .
Biological Activities
- Receptor Binding and Inhibition
-
Enzyme Inhibition
- The compound has also been investigated for its ability to inhibit specific enzymes, contributing to its therapeutic potential. For example, it has been linked to anti-inflammatory properties through enzyme modulation.
- Antiviral Activity
Table 1: Biological Activity Overview
| Activity | Target | K(i) / IC₅₀ Values | Remarks |
|---|---|---|---|
| MC4 Receptor Antagonism | Human MC4 Receptor | 6.9 nM (potent) | Selective over MC3 receptor |
| CCR5 Inhibition | HIV-1 | 25.73 nM (16g) | Comparable to maraviroc |
| Enzyme Modulation | Various Enzymes | Variable | Potential anti-inflammatory effects |
Case Study: Melanocortin Receptor Antagonists
In a study focusing on piperazinebenzylamines with N-(1-methoxypropan-2-yl) side chains, researchers found that these compounds displayed significant antagonistic activity against the human MC4 receptor, suggesting their potential application in weight management therapies .
Antiviral Research
A series of piperidine derivatives were synthesized and evaluated for their antiviral properties against HIV. Compounds 16g and 16i showed promising results with IC₅₀ values indicating effective inhibition of HIV replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
